Methyl 5-sulfamoylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-sulfamoylthiophene-3-carboxylate is an organic compound with the molecular formula C7H9NO4S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-sulfamoylthiophene-3-carboxylate typically involves the reaction of 5-methyl-4-thiophenemethanol with an electrophilic reagent such as sodium hypochlorite in the presence of concentrated sulfuric acid. The resulting intermediate is then reacted with sulfamic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-sulfamoylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted thiophene derivatives.
Scientific Research Applications
Methyl 5-sulfamoylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of methyl 5-sulfamoylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring can also participate in various biochemical pathways, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate
- Methyl 5-sulfanylthiophene-3-carboxylate
- Methyl 2-methyl-5-sulfamoylthiophene-3-carboxylate
Uniqueness
Methyl 5-sulfamoylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its sulfonamide group enhances its potential as a bioactive compound, differentiating it from other thiophene derivatives .
Properties
Molecular Formula |
C6H7NO4S2 |
---|---|
Molecular Weight |
221.3 g/mol |
IUPAC Name |
methyl 5-sulfamoylthiophene-3-carboxylate |
InChI |
InChI=1S/C6H7NO4S2/c1-11-6(8)4-2-5(12-3-4)13(7,9)10/h2-3H,1H3,(H2,7,9,10) |
InChI Key |
MUQXJCZNGGXGAN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.